molecular formula C15H12N4OS B12173400 4-phenyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

4-phenyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12173400
M. Wt: 296.3 g/mol
InChI Key: XYYZZAZPRUAUAP-UHFFFAOYSA-N
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Description

4-phenyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-aminopyridine with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized using a suitable oxidizing agent, such as bromine or iodine, to form the thiadiazole ring. The final step involves the acylation of the thiadiazole ring with a carboxylic acid derivative to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-phenyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structural features, such as the thiadiazole ring and the combination of phenyl and pyridinyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

4-phenyl-N-(pyridin-2-ylmethyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C15H12N4OS/c20-15(17-10-12-8-4-5-9-16-12)14-13(18-19-21-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,20)

InChI Key

XYYZZAZPRUAUAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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